1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
Description
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is a brominated cyclohexane derivative featuring two distinct substituents: a bromomethyl group and a 3-methylcyclohexyl ether moiety. This compound belongs to the class of cyclohexanes, which are widely utilized as intermediates in organic synthesis and industrial applications due to their conformational stability and reactivity . The bromomethyl group enhances its utility in alkylation and nucleophilic substitution reactions, while the bulky 3-methylcyclohexyloxy substituent introduces steric effects that may modulate reactivity and selectivity.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(3-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-7-13(10-12)16-14(11-15)8-3-2-4-9-14/h12-13H,2-11H2,1H3 |
InChI Key |
CGCCXNAYCBQUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC2(CCCCC2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(hydroxymethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyclohexyl ether group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved would vary based on the context of its use in biological or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane with structurally related cyclohexane derivatives, focusing on molecular properties, substituent effects, and applications:
Key Structural and Functional Comparisons:
Substituent Complexity and Steric Effects :
- The target compound’s 3-methylcyclohexyloxy group introduces significant steric hindrance compared to simpler analogs like 1-bromo-3-methylcyclohexane or (bromomethyl)cyclohexane . This bulkiness may reduce reaction rates in substitution reactions but enhance selectivity in sterically demanding transformations.
- In contrast, 1-(Bromomethyl)cyclohexene contains a reactive double bond, enabling cycloaddition or electrophilic addition, which is absent in saturated cyclohexane derivatives.
This contrasts with the electron-withdrawing methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane, which may polarize the bromomethyl group for nucleophilic displacement .
Applications: Simpler bromomethyl cyclohexanes (e.g., (bromomethyl)cyclohexane) are widely used in alkylation reactions to construct complex aromatic systems , whereas the target compound’s dual functionality may make it suitable for synthesizing dendritic polymers or sterically hindered ligands.
Physicochemical Properties :
- The molecular weight of the target compound (C₁₄H₂₅BrO, ~305.3 g/mol) exceeds that of most analogs, suggesting higher boiling points and viscosity. Its liquid state (inferred from similar compounds ) contrasts with solid-phase derivatives like gabapentin (a cyclohexane acetic acid derivative), which is pharmaceutically active due to its polar substituents .
Research Findings and Trends
Reactivity in Alkylation :
- Bromomethyl cyclohexanes are pivotal in C–H and C–C alkylation reactions under ruthenium catalysis, as demonstrated in the synthesis of ortho-alkylated arylpyrazoles . The target compound’s bulky substituents may favor regioselectivity in such reactions.
Thermal and Chemical Stability :
- Methanesulfonyl-substituted analogs exhibit enhanced thermal stability, making them suitable for high-temperature material synthesis . The 3-methylcyclohexyloxy group in the target compound may similarly improve stability but could reduce solubility in polar solvents.
For example, (bromomethyl)cyclohexane mandates precautions against inhalation and skin contact , and the target compound likely shares these hazards.
Emerging Applications :
- Cyclohexane derivatives with ether and bromomethyl groups are underexplored in drug delivery systems. Their amphiphilic nature (e.g., hydrophobic cyclohexyl groups and polar ether/bromine motifs) could enable micelle or liposome formulation.
Biological Activity
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is an organic compound with the molecular formula C13H23BrO. It is characterized by the presence of a bromomethyl group and a 3-methylcyclohexyl ether moiety, which contribute to its unique chemical properties and biological activities. This compound has garnered interest in the fields of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of cyclohexane structures demonstrate varying degrees of antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells, with mechanisms involving the modulation of signaling pathways related to cell growth and survival . For example, brominated compounds are known to interact with DNA and proteins, potentially leading to cytotoxic effects in tumor cells.
Case Studies
- Antibacterial Activity Assessment : A study evaluated various cyclohexane derivatives for their antibacterial efficacy. The results indicated that certain derivatives showed medium-level activity against E. coli and S. aureus, comparable to standard antibiotics like ampicillin .
- Anticancer Activity : Research on related brominated compounds revealed their capability to inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. These findings highlight the need for further exploration of this compound in cancer therapy .
The biological activity of this compound can be attributed to several factors:
- Electrophilic Nature : The bromine atom in the compound can participate in electrophilic substitution reactions, which may lead to interactions with nucleophiles in biological systems.
- Hydrophobic Interactions : The cyclohexyl groups contribute to hydrophobic interactions, enhancing membrane permeability and facilitating cellular uptake.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory properties.
Data Table: Properties and Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
